molecular formula C20H24O2 B1346309 4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone CAS No. 951884-51-8

4-Tert-butyl-3',5'-dimethyl-4'-methoxybenzophenone

Cat. No.: B1346309
CAS No.: 951884-51-8
M. Wt: 296.4 g/mol
InChI Key: XYKLIFZCYORDII-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone is an organic compound known for its unique structural features and potential applications in various fields. It is a derivative of benzophenone, characterized by the presence of tert-butyl, dimethyl, and methoxy groups on the benzene rings. This compound is often used in scientific research and industrial applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-tert-butyl-3’,5’-dimethylphenol with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone is utilized in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: Potential use in the development of pharmaceutical compounds with anti-inflammatory or antioxidant properties.

    Industry: Used in the production of polymers, coatings, and UV absorbers.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects .

Comparison with Similar Compounds

  • 4-Tert-butylbenzophenone
  • 3’,5’-Dimethyl-4’-methoxybenzophenone
  • 4-Methoxybenzophenone

Comparison: 4-Tert-butyl-3’,5’-dimethyl-4’-methoxybenzophenone is unique due to the presence of both tert-butyl and dimethyl groups, which enhance its steric hindrance and influence its reactivity compared to other benzophenone derivatives. This structural uniqueness contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

(4-tert-butylphenyl)-(4-methoxy-3,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2/c1-13-11-16(12-14(2)19(13)22-6)18(21)15-7-9-17(10-8-15)20(3,4)5/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKLIFZCYORDII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=C(C=C2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401160142
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-51-8
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951884-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(1,1-Dimethylethyl)phenyl](4-methoxy-3,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401160142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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